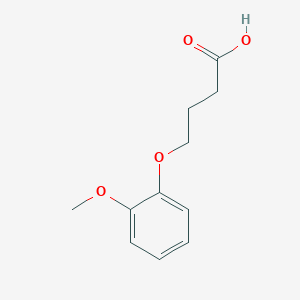
4-(2-Methoxy-phenoxy)-butyric acid
Descripción general
Descripción
“4-(2-Methoxy-phenoxy)-butyric acid” is a derivative of phenol, which is a class of compounds that have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . It is related to m-aryloxy phenols, which have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Synthesis Analysis
The synthesis of phenol derivatives like “this compound” often involves functionalizing and transforming functional groups around the aromatic ring . In one research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Applications
4-(2-Methoxy-phenoxy)-butyric acid, through its structural relation to ferulic acid (4-hydroxy-3-methoxycinnamic acid), may possess significant antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Ferulic acid, found in Chinese medicine herbs, demonstrates a wide range of physiological functions including antioxidant and antimicrobial activities, protection against coronary diseases, cholesterol reduction, and increased sperm viability. Its applications extend to the food and cosmetic industries, where it is utilized as a raw material for vanillin production, a cross-linking agent for food gels, and an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).
Photoreactive Drug Delivery Systems
The incorporation of photolabile derivatives like 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid in the design of hyaluronate nanogels exemplifies innovative drug delivery strategies. These nanogels showcase caging and photo-uncaging properties, allowing for controlled release of encapsulated antitumor drugs upon photoactivation. This mechanism significantly enhances the efficacy of tumor-cell killing in localized light irradiation scenarios, demonstrating a promising application in photodynamic therapy (Park et al., 2013).
Bio-Based Polymer Synthesis
Research on bio-based functional styrene monomers derived from naturally occurring ferulic acid underscores the potential for sustainable polymer production. The synthesis of well-defined bio-based polymers, such as poly(vinylguaiacol) and poly(vinylcatechol), through controlled radical polymerization techniques, indicates the versatility of ferulic acid derivatives in the development of new materials with phenolic functionalities. This approach not only contributes to the advancement of green chemistry but also offers promising applications in various industrial sectors (Takeshima et al., 2017).
Lignin Depolymerization and Biofuel Production
The understanding of acid-catalyzed cleavage mechanisms of aryl-ether linkages in lignin model compounds is crucial for lignin depolymerization processes. Studies focusing on non-phenolic and phenolic dimers provide insights into the reactivity and product distribution during acidolysis, which is fundamental for the development of efficient methods for lignin conversion into valuable chemicals and fuels. This research area holds significant potential for enhancing the sustainability of biofuel production and the valorization of lignin, a major renewable resource (Sturgeon et al., 2014).
Propiedades
IUPAC Name |
4-(2-methoxyphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-2-3-6-10(9)15-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZVEPJENJDKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

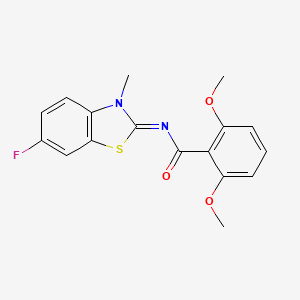
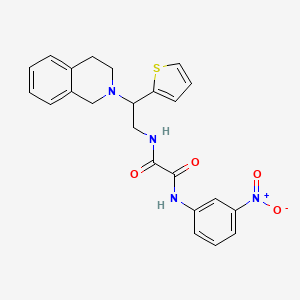

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)
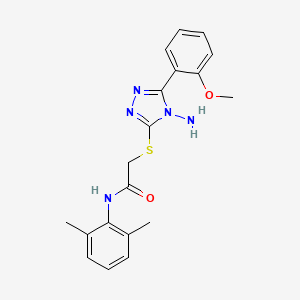
![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)
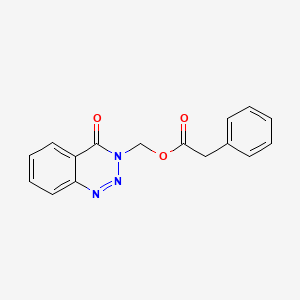
![(2R)-({[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B2670234.png)
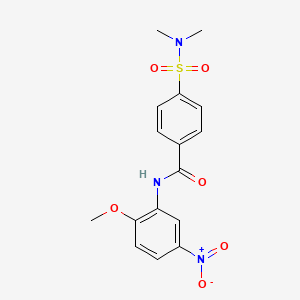
![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2670237.png)
![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)

